

Investigating Phasic and Tonic Inhibition with Gabazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Gabazine free base

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This guide provides a comprehensive overview of the distinct mechanisms of phasic and tonic GABAergic inhibition and the use of the selective GABAA receptor antagonist, Gabazine (SR-95531), to experimentally dissect these two fundamental modes of neuronal signaling.

Introduction to Phasic and Tonic Inhibition

In the central nervous system (CNS), the majority of fast inhibitory neurotransmission is mediated by γ -aminobutyric acid (GABA) acting on GABAA receptors.^[1] This inhibition is broadly categorized into two forms: phasic and tonic.

- **Phasic Inhibition:** This is a transient form of inhibition resulting from the activation of synaptic GABAA receptors by high concentrations of GABA released into the synaptic cleft following an action potential.^{[1][2]} These synaptic receptors, which typically contain $\gamma 2$ subunits in combination with $\alpha 1$, $\alpha 2$, or $\alpha 3$ subunits, have a lower affinity for GABA and desensitize rapidly.^{[3][4]} Phasic inhibition is crucial for point-to-point communication between neurons and for shaping the precise timing of neuronal firing.
- **Tonic Inhibition:** This is a persistent, steady form of inhibition generated by the activation of extrasynaptic GABAA receptors by low ambient concentrations of GABA in the extracellular space. These extrasynaptic receptors, often containing δ or $\alpha 5$ subunits, exhibit a high affinity for GABA and show little desensitization. Tonic inhibition plays a critical role in setting the overall excitability of neurons and networks.

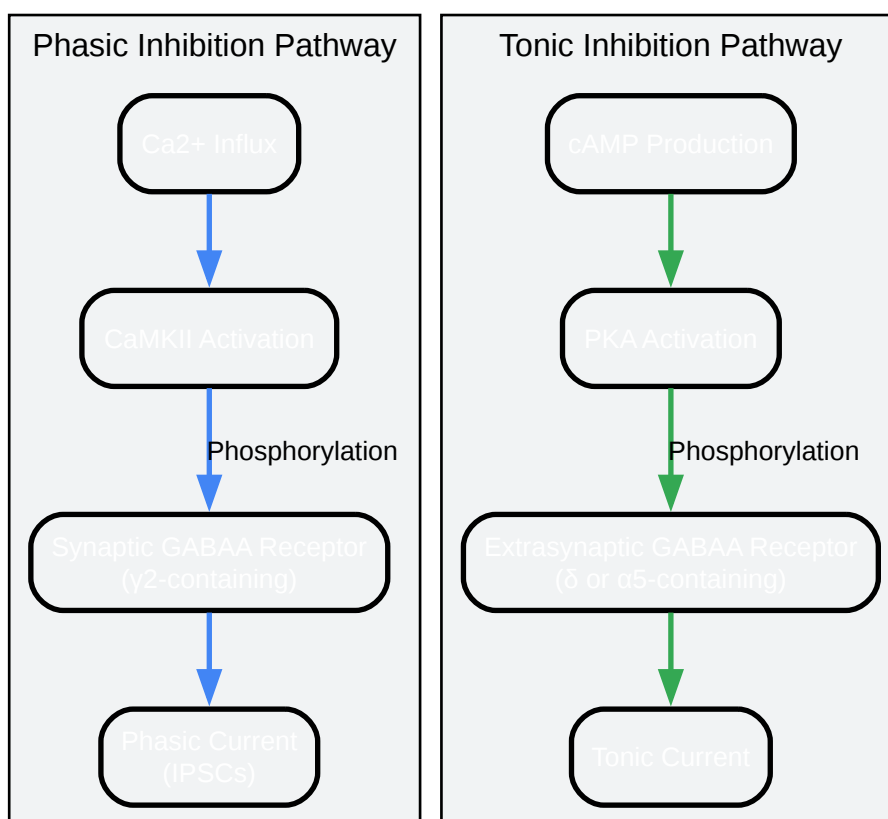
The Role of Gabazine in Differentiating Phasic and Tonic Inhibition

Gabazine is a competitive antagonist of GABAA receptors, binding to the GABA recognition site and acting as an allosteric inhibitor of channel opening. A key characteristic of Gabazine is its differential sensitivity towards synaptic and extrasynaptic GABAA receptors, making it an invaluable tool for distinguishing between phasic and tonic inhibition.

While phasic, synaptically-mediated inhibition is highly sensitive to Gabazine, some forms of tonic inhibition, particularly those mediated by extrasynaptic receptors, can be less sensitive or even insensitive to lower concentrations of the antagonist. However, it is a standard method to reveal the presence of a tonic GABA current by applying a saturating concentration of a specific GABAA receptor antagonist, such as Gabazine. It is important to note that at high concentrations (>100 μ M), Gabazine may exhibit some agonist activity.

Signaling Pathways of Phasic and Tonic Inhibition

The maintenance and regulation of phasic and tonic inhibition are governed by distinct intracellular signaling pathways. In the rat visual cortex, phasic inhibition is maintained by intracellular Ca^{2+} and Ca^{2+} /calmodulin-dependent protein kinase II (CaMKII). In contrast, tonic inhibition is dependent on cyclic AMP (cAMP) and protein kinase A (PKA). This differential regulation allows for independent modulation of these two forms of inhibition.



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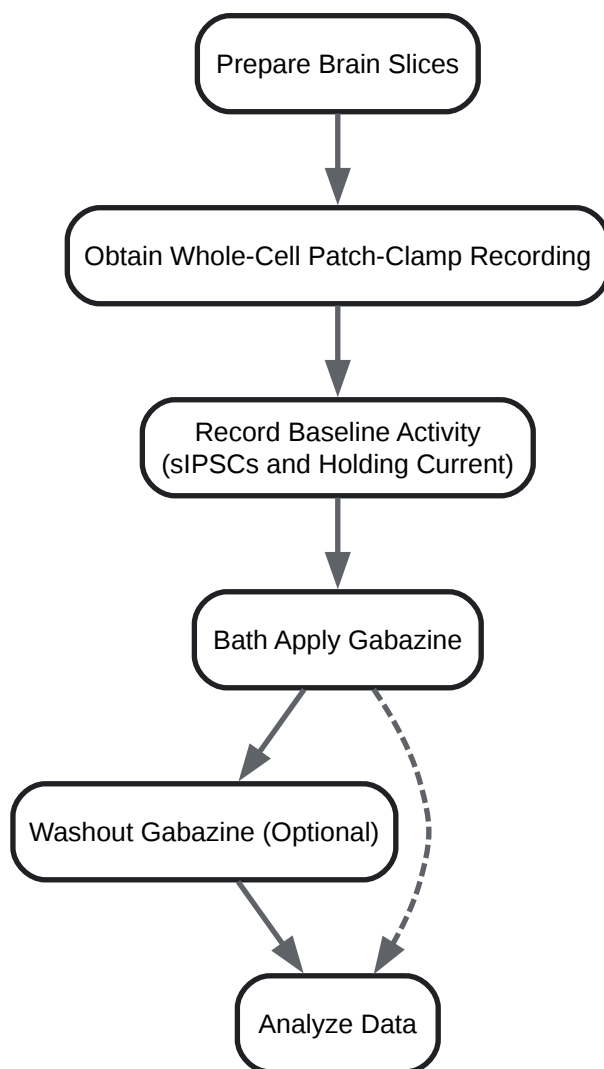
Caption: Differential signaling pathways for phasic and tonic inhibition.

Experimental Investigation of Phasic and Tonic Inhibition using Gabazine

The primary technique for studying phasic and tonic inhibition is whole-cell patch-clamp electrophysiology in brain slices. This allows for the direct measurement of inhibitory postsynaptic currents (IPSCs) and the steady tonic current.

Experimental Workflow

The general workflow for these experiments involves obtaining stable whole-cell recordings from a neuron of interest and then applying Gabazine to differentiate between the phasic and tonic components of GABAergic inhibition.



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